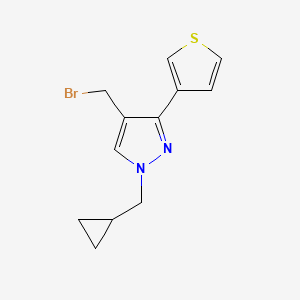

4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(bromomethyl)-1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMFGUASFKOKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CSC=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a bromomethyl group, a cyclopropylmethyl moiety, and a thiophene ring. This compound belongs to the pyrazole class of heterocycles, which are known for their diverse biological activities.

Synthetic Routes

The synthesis of this compound typically involves the bromination of a precursor compound. One common method is the use of N-bromosuccinimide (NBS) in dichloromethane at room temperature, followed by purification techniques such as thin-layer chromatography (TLC) to isolate the desired product.

Chemical Reactions

This compound can undergo several chemical transformations:

- Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

- Reduction: The bromine atom can be removed through reduction, yielding a methyl derivative.

The biological activity of this compound largely depends on its ability to interact with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity through covalent interactions facilitated by the bromomethyl group. This mechanism is crucial for its potential applications in medicinal chemistry.

Pharmacological Studies

Research has indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Antiinflammatory Activity: Similar compounds have shown effectiveness in inhibiting cyclooxygenase enzymes, leading to reduced inflammation.

- Anticancer Properties: Some pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promise in cancer therapy .

- Antimicrobial Activity: Pyrazoles are also recognized for their potential as antimicrobial agents against bacterial and fungal infections .

Case Studies

Recent studies have highlighted the biological efficacy of pyrazole derivatives:

- A study published in PubMed reviewed various pyrazole compounds and their interactions with biological agents, noting that structural modifications significantly influence their pharmacological profiles .

- Another investigation focused on the synthesis and evaluation of new pyrazole derivatives against cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole | Chloromethyl instead of bromomethyl | Moderate anti-inflammatory effects |

| 4-(Methyl)-3-(thiophen-3-yl)-1H-pyrazole | Methyl group substitution | Antimicrobial activity |

| 4-(Bromomethyl)-3-(furan-3-yl)-1H-pyrazole | Furan ring instead of thiophene | Anticancer properties |

This table illustrates how variations in substituents can lead to differing biological activities among pyrazole derivatives. The unique combination of the bromomethyl group and thiophene ring in this compound enhances its reactivity and potential pharmacological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Comparison of Pyrazole Derivatives with Varying Substituents

Key Observations:

Electronic and Steric Profiles

Table 2: Electronic Effects of Substituents

Key Observations:

- Trifluoromethyl Groups : The CF₃ group in CymitQuimica’s compound (MW 267.05 g/mol) introduces strong electron-withdrawing effects, contrasting with the thiophene’s electron-donating nature in the target compound .

- Halogen Effects : Bromine’s polarizability and size (vs. chlorine) may enhance intermolecular interactions, as seen in isostructural bromo/thiazole derivatives’ antimicrobial activity .

Preparation Methods

Pyrazole Core Formation via Cyclocondensation

A common route to substituted pyrazoles involves cyclocondensation of 1,3-diketones or β-ketoesters with hydrazine derivatives. For example, methyl ketones or 1,3-diketones bearing the thiophen-3-yl substituent can be reacted with hydrazine to form the pyrazole ring system.

- In a study focusing on pyrazole derivatives, methyl ketones were treated with dimethyl oxalate and potassium tert-butoxide to form intermediates, which upon cyclization with hydrazine in acidic medium yielded methyl 1H-pyrazole-5-carboxylate derivatives.

- Alkylation at the N-1 position was then performed with alkyl bromides such as cyclopropylmethyl bromide in the presence of potassium carbonate to afford N-substituted pyrazoles.

Alkylation to Introduce the Cyclopropylmethyl Group

The cyclopropylmethyl group at the N-1 position is introduced by alkylation of the pyrazole nitrogen with cyclopropylmethyl bromide or related alkyl bromides.

- Cesium carbonate-mediated alkylation of 1,3-diketone intermediates with alkyl bromides in DMSO at room temperature is effective for introducing cyclopropylmethyl groups.

- Alkylation conditions typically use mild bases such as K2CO3 or Cs2CO3 and polar aprotic solvents like DMSO to achieve good yields and regioselectivity.

Introduction of the Bromomethyl Group at C-4 Position

The bromomethyl substituent at the 4-position can be introduced via bromination of a methyl group or by using bromomethyl-containing reagents during alkylation steps.

- Direct bromination of methyl-substituted pyrazoles with N-bromosuccinimide (NBS) or similar brominating agents is a plausible method, although specific literature on this exact substitution is limited.

- Alternatively, alkylation with 4-(bromomethyl)-benzenesulfonamide derivatives has been reported in related pyrazole syntheses, suggesting that bromomethyl-containing alkylating agents can be used to install bromomethyl groups.

Incorporation of the Thiophen-3-yl Substituent

The thiophen-3-yl group at the 3-position is typically introduced by using thiophene-substituted ketones or aldehydes as starting materials in the pyrazole ring formation step.

- For example, 3-thiophenyl methyl ketones can be used as substrates for cyclocondensation with hydrazine to yield 3-(thiophen-3-yl)-substituted pyrazoles.

- Cross-coupling strategies such as copper-catalyzed coupling of aryl iodides with pyrazole intermediates have been used to introduce aryl and heteroaryl groups, including thiophenes.

Representative Synthetic Scheme (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 3-(thiophen-3-yl)-1H-pyrazole core | Cyclocondensation of 3-thiophenyl methyl ketone with hydrazine hydrate in acidic medium | Pyrazole ring with thiophen-3-yl at C-3 |

| 2 | N-1 Alkylation | Reaction with cyclopropylmethyl bromide, K2CO3, DMSO, room temperature | N-1 substituted pyrazole with cyclopropylmethyl group |

| 3 | Bromomethyl introduction | Bromination of methyl group at C-4 or alkylation with bromomethyl reagent | 4-(bromomethyl) substituted pyrazole |

Research Findings and Optimization

- Attempts to cyclize 1,3-diketone intermediates with hydrazine using acid catalysis sometimes yield mixtures of pyrazole regioisomers, with poor selectivity for the desired 4-substituted product when electron-donating groups like cyclopropylmethyl are present.

- Alternative strategies involve stepwise synthesis with careful control of reaction conditions to favor the desired regioisomer.

- Use of mild bases and polar aprotic solvents enhances alkylation efficiency and selectivity.

- Copper-catalyzed coupling reactions have been effective for introducing heteroaryl substituents such as thiophenes on the pyrazole ring.

- Bromomethylation reactions require controlled conditions to avoid overbromination or side reactions.

Data Table: Summary of Key Preparation Conditions from Literature

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., cyclopropylmethyl vs. thiophene protons).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHBrNS).

- HPLC-PDA : Assess purity (>95% recommended) using reversed-phase C18 columns and acetonitrile/water gradients .

- FT-IR : Identify functional groups (e.g., C-Br stretch at ~550 cm).

How does the bromomethyl group influence reactivity and stability under varying experimental conditions?

Advanced Research Question

The bromomethyl group is highly reactive, enabling nucleophilic substitution (e.g., Suzuki coupling) but posing stability challenges. Degradation studies in DMSO/water mixtures show susceptibility to hydrolysis, requiring anhydrous storage. Stability can be improved using inert atmospheres (N/Ar) and low temperatures (−20°C). Reactivity with amines or thiols (e.g., in bioconjugation) should be monitored via TLC or LC-MS .

What safety protocols are critical when handling bromomethyl-substituted pyrazoles?

Basic Research Question

- Storage : Keep at −20°C in amber vials under inert gas to prevent light/oxygen degradation.

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid heat/sparks (P210 precautions) due to potential bromide release .

- Waste Disposal : Quench residual bromomethyl groups with aqueous sodium thiosulfate before disposal.

How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

Advanced Research Question

- ADME Prediction : Tools like SwissADME estimate logP (~3.5), suggesting moderate lipophilicity. The cyclopropyl group may reduce metabolic clearance.

- Docking Studies : Target proteins (e.g., carbonic anhydrase IX) can be modeled using PyMol or AutoDock to explore binding interactions with the thiophene moiety .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Advanced Research Question

Scale-up risks include side reactions (e.g., dimerization at the bromomethyl site). Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.